N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Description
N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Pyrimidine and Pyridazine Derivatives
Synthesis Techniques
A notable approach involves the synthesis of pyrimidine and pyridazine derivatives through reactions involving amino acids, haloketones, and chloroacetic acid. This method has been used to generate compounds with promising antimicrobial activity, highlighting the potential for developing antibacterial and antifungal agents from such chemical frameworks (Sayed et al., 2006).
Biological Activities
These compounds exhibit significant antimicrobial, anti-inflammatory, and analgesic properties. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in the synthetic process, enabling the creation of isoxazoline and pyrazolo[3,4-d]pyridazine derivatives with enhanced biological activities (Zaki et al., 2016).
Potential Applications in Drug Design
Drug Design and Molecular Modelling
The design and synthesis of constrained analogues by modifying central phenyl rings and amide groups indicate a strategic approach to enhancing the interaction with biological targets. Such modifications can lead to the discovery of potent non-peptide antagonists with specific receptor affinities, suggesting a method for developing targeted therapies (Abe et al., 1998).
Gene Expression Regulation
Small molecules targeting specific DNA sequences for controlling gene expression represent a significant area of research. Pyrrole-imidazole polyamides, for example, have been shown to inhibit transcription of specific genes, demonstrating the potential for such compounds in gene therapy and the regulation of gene expression (Gottesfeld et al., 1997).
Properties
IUPAC Name |
N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-3-10(19)14-9-4-5-13(17-16-9)22-7-11(20)15-12-6-8(2)18-21-12/h4-6H,3,7H2,1-2H3,(H,15,20)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGKZZHMCVJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.